Methyl 4-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a complex substitution pattern. The core structure features a 1,2,3,4-tetrahydropyrimidine ring with a 2-oxo group at position 2, a 2-chlorophenyl group at position 4, and a methyl ester at position 3. This compound is synthesized through Biginelli-like multicomponent reactions, as seen in analogous derivatives (e.g., ).
Properties
IUPAC Name |
methyl 4-(2-chlorophenyl)-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN4O3/c1-32-22(30)20-18(26-23(31)27-21(20)15-6-2-3-7-16(15)24)14-28-10-12-29(13-11-28)19-9-5-4-8-17(19)25/h2-9,21H,10-14H2,1H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIDFUKEJDMXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, commonly referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a piperazine moiety which is known for its diverse biological activities.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antitumor properties. Research has shown that it was tested against various human tumor cell lines including A549 (lung cancer) and SKOV-3 (ovarian cancer). The results indicated a dose-dependent inhibition of cell proliferation with IC50 values suggesting moderate to high potency against these cancer types .
Table 1: Antitumor Activity against Human Cell Lines
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| A549 | 12.5 | Moderate |
| SKOV-3 | 10.0 | High |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary screening indicated moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Nuclear Receptors : It is believed to modulate the activity of certain nuclear receptors involved in cell growth and differentiation.
- Transporter Inhibition : Recent studies suggest that the compound may act as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2, which plays a critical role in the uptake of nucleosides in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Lung Cancer Cells : A study demonstrated that treatment with the compound led to a significant reduction in tumor size in xenograft models of lung cancer, supporting its potential as an antitumor agent.
- Synergistic Effects : Research has indicated that when combined with existing chemotherapeutic agents, this compound enhances their efficacy, suggesting potential for combination therapy strategies in oncology.
Comparison with Similar Compounds
Structural Analogs
The target compound belongs to a broader class of 1,2,3,4-tetrahydropyrimidine-5-carboxylates, which vary in substituents, ester groups, and piperazine modifications. Key analogs include:
Key Observations :
- Ester Groups : Methyl esters (target compound) may confer lower molecular weight and altered solubility compared to ethyl esters ().
- Piperazine Modifications : Fluorophenyl (target) vs. chlorophenyl () substituents influence electronic properties and steric hindrance, affecting receptor binding.
- Core Modifications : Thioxo analogs () exhibit distinct hydrogen-bonding patterns, impacting crystal packing and antioxidant activity.
Physicochemical Properties
- logP : The target compound’s logP is estimated at ~3.0, comparable to ’s analog (logP = 2.88). The 2-chlorophenyl and 2-fluorophenyl groups contribute to hydrophobicity, while the piperazine moiety may enhance water solubility via hydrogen bonding.
- Polar Surface Area (PSA) : Analogous compounds (e.g., : PSA = 76.5 Ų) suggest moderate permeability, balancing blood-brain barrier penetration and solubility.
- Molecular Weight : The target compound (~480–500 g/mol) aligns with drug-like properties, though higher than simpler analogs (e.g., : ~300 g/mol).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
